molecular formula C10H9NO2 B8576106 3-Methoxy-4-(2-oxoethyl)benzonitrile

3-Methoxy-4-(2-oxoethyl)benzonitrile

Cat. No.: B8576106
M. Wt: 175.18 g/mol
InChI Key: FLXCOBZXWCLUNJ-UHFFFAOYSA-N
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Description

The compound’s structure combines electron-withdrawing (cyano, ketone) and electron-donating (methoxy) groups, making it a versatile intermediate in organic synthesis. Notably, it has been utilized in condensation reactions with ammonium acetate to synthesize imidazole derivatives, such as 5-(6-alkylpyridin-2-yl)-1-hydroxy-4-(quinoxalin-6-yl)-1H-imidazoles, achieving yields of 37–77% . Its reactivity is attributed to the ketone group, which facilitates nucleophilic additions or cyclizations, and the nitrile group, which can undergo transformations like hydrolysis or coupling reactions.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-methoxy-4-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C10H9NO2/c1-13-10-6-8(7-11)2-3-9(10)4-5-12/h2-3,5-6H,4H2,1H3

InChI Key

FLXCOBZXWCLUNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzonitrile derivatives with substituents at the 3- and 4-positions exhibit diverse physicochemical and reactivity profiles. Below is a systematic comparison:

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Applications/Reactivity
3-Methoxy-4-(2-oxoethyl)benzonitrile -OCH₃ (3), -CH₂-C=O (4) C₁₀H₉NO₂ Nitrile, ketone, methoxy Imidazole synthesis
3-Methoxy-4-(trifluoromethyl)benzonitrile -OCH₃ (3), -CF₃ (4) C₉H₆F₃NO Nitrile, trifluoromethyl Pharmaceutical intermediates
3-Methoxy-4-nitrobenzonitrile -OCH₃ (3), -NO₂ (4) C₈H₆N₂O₃ Nitrile, nitro High-purity intermediates
4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile Triazole-imine (4) C₁₁H₁₀N₆S Nitrile, triazole, thione Antimicrobial agents
3-(9-Methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile Benzoxazepin ring (3) C₁₈H₁₆N₂O₃ Nitrile, benzoxazepin Bioactive molecules

Physicochemical Properties

  • Solubility :

    • The trifluoromethyl group in 3-Methoxy-4-(trifluoromethyl)benzonitrile enhances lipophilicity (logP ~2.5), making it suitable for hydrophobic environments .
    • The nitro group in 3-Methoxy-4-nitrobenzonitrile increases polarity, improving solubility in polar aprotic solvents like DMF or DMSO .
    • The 2-oxoethyl group in the target compound balances polarity, enabling reactivity in both organic and aqueous media .
  • Crystallinity: (E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile (C₁₅H₁₂N₂O₂) crystallizes in a monoclinic system (space group C2/c) with a density of 1.343 Mg/m³, suggesting moderate packing efficiency . Derivatives with rigid heterocycles (e.g., triazole or benzoxazepin) exhibit higher melting points due to stable crystal lattices .

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